molecular formula C10H5ClF3N3 B8076342 4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine

4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine

Cat. No. B8076342
M. Wt: 259.61 g/mol
InChI Key: UUVHCYYYFHRZOS-UHFFFAOYSA-N
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Description

4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine is a compound that contains a ketone group (ethan-1-one), a phenyl group, a pyridine ring, a chlorophenyl group, and a trifluoromethyl group . It is a derivative of 4-(Trifluoromethyl)pyridine .


Synthesis Analysis

The synthesis of this compound involves several steps. Tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine 19, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 were added to the reaction tank at a temperature of 20–35 °C. The resultant mixture was heated to reflux (75–80 °C) for 20–24 hours .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine is complex, with several functional groups. It contains a ketone group (ethan-1-one), a phenyl group, a pyridine ring, a chlorophenyl group, and a trifluoromethyl group .


Chemical Reactions Analysis

The chloride in the compound was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The density of 4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine is predicted to be 1.656±0.06 g/cm3 .

Scientific Research Applications

  • Functionalization of Pyrimidines for Carboxylic Acid Synthesis : A study by Schlosser, Lefebvre, and Ondi (2006) demonstrated the production of 5-carboxylic acids from trifluoromethyl and chlorine-substituted pyrimidines. They achieved this through halogen/metal permutation and carboxylation processes, with specific mention of using 4-chloro-6-(trifluoromethyl)pyrimidine as a substrate in satisfactory yields (Schlosser, Lefebvre, & Ondi, 2006).

  • Applications in Nonlinear Optics : Hussain et al. (2020) explored the electronic and nonlinear optical properties of pyrimidine derivatives, including those similar to 4-chloro-6-(trifluoromethyl)pyrimidine. They highlighted the significance of pyrimidines in medicine and nonlinear optics, suggesting potential high-tech applications in optoelectronics (Hussain et al., 2020).

  • Investigating Non-Covalent Interactions in Pyrimidine Derivatives : Zhang et al. (2018) synthesized and characterized compounds involving 4-chloro-6-methoxypyrimidine, a structurally similar compound to 4-chloro-6-(trifluoromethyl)pyrimidine. They analyzed non-covalent interactions in these compounds, providing insights into their molecular behavior (Zhang et al., 2018).

  • Tritiation of Pyrimidine Derivatives : Măntescu, Genunche, and Balaban (1965) studied the tritiation of various pyrimidine derivatives, including 4-chloro-6-hydroxypyrimidine, indicating potential applications in labeling and tracing biochemical processes (Măntescu, Genunche, & Balaban, 1965).

  • Synthesis and Optical Properties for OLED Applications : Chang et al. (2013) synthesized new classes of heteroleptic Ir(III) metal complexes using pyrimidine chelates, including compounds related to 4-chloro-6-(trifluoromethyl)pyrimidine. They discussed their application in high-performance organic light-emitting diodes (OLEDs) (Chang et al., 2013).

Mechanism of Action

The biological activities of trifluoromethylpyridine (TFMP) derivatives, such as 4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it can cause skin and eye irritation and may cause respiratory system irritation . It is recommended not to eat, drink, or smoke when using this product .

Future Directions

Trifluoromethylpyridines, including 4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine, have been used in the agrochemical and pharmaceutical industries. They have been found in more than 50% of the pesticides launched in the last two decades. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-chloro-6-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N3/c11-9-3-7(16-5-17-9)6-1-2-8(15-4-6)10(12,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVHCYYYFHRZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC(=NC=N2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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